An In-depth Technical Guide to 3-Chlorobenzotrifluoride (CAS 98-15-7)
An In-depth Technical Guide to 3-Chlorobenzotrifluoride (CAS 98-15-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Chlorobenzotrifluoride, a versatile chemical intermediate and solvent. The information presented herein is intended to support research, development, and manufacturing activities in the pharmaceutical, agrochemical, and specialty chemical industries.
Chemical Identity and Physicochemical Properties
3-Chlorobenzotrifluoride, also known as m-chlorobenzotrifluoride or 1-chloro-3-(trifluoromethyl)benzene, is a colorless liquid with a distinctive aromatic odor resembling moth balls.[1][2] Its unique combination of a chlorine atom and a trifluoromethyl group on the benzene (B151609) ring imparts desirable properties for a range of chemical transformations.[3]
Table 1: General and Physicochemical Properties of 3-Chlorobenzotrifluoride
| Property | Value | Source(s) |
| CAS Number | 98-15-7 | [1] |
| Molecular Formula | C₇H₄ClF₃ | [1] |
| Molecular Weight | 180.55 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Odor | Aromatic, like moth balls | [1][2] |
| Melting Point | -56 °C | [2] |
| Boiling Point | 137-138 °C | [2] |
| Density | 1.331 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.446 | [2] |
| Flash Point | 36 °C (96.8 °F) - closed cup | [2] |
| Water Solubility | <0.1 g/100 mL at 22 °C | [4] |
| Synonyms | 1-Chloro-3-(trifluoromethyl)benzene, m-Chlorobenzotrifluoride, 3-Chloro-α,α,α-trifluorotoluene | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the identity and purity of 3-Chlorobenzotrifluoride.
Table 2: Summary of Spectroscopic Data
| Technique | Key Features |
| ¹H NMR | Aromatic protons exhibit complex splitting patterns in the aromatic region. |
| ¹³C NMR | Aromatic carbons and a characteristic quartet for the trifluoromethyl carbon. |
| Mass Spec (GC-MS) | Molecular ion peak (m/z) at 180, with other significant peaks at 145 and 161.[2] |
| IR Spectroscopy | Available, shows characteristic C-H, C-C, C-Cl, and C-F vibrational frequencies. |
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of 3-Chlorobenzotrifluoride is characterized by signals in the aromatic region. The electron-withdrawing nature of both the chlorine and trifluoromethyl groups deshields the aromatic protons. The substitution pattern leads to a complex splitting pattern for the four aromatic protons. A detailed analysis would involve predicting the chemical shifts based on substituent effects and interpreting the coupling constants to assign each proton.
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum provides valuable information about the carbon skeleton. Key features include:
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (approximately 120-135 ppm). The chemical shifts are influenced by the chlorine and trifluoromethyl substituents.
-
Trifluoromethyl Carbon: A characteristic quartet is observed for the trifluoromethyl carbon due to coupling with the three fluorine atoms (¹JCF).
Synthesis and Manufacturing
3-Chlorobenzotrifluoride is primarily synthesized through the hydrodechlorination of 3,4-dichlorobenzotrifluoride.
Representative Experimental Protocol: Synthesis of 3-Chlorobenzotrifluoride
This protocol is based on the general methodology described in the patent literature for the selective hydrodechlorination of 3,4-dichlorobenzotrifluoride.
Objective: To synthesize 3-Chlorobenzotrifluoride by removing the chlorine atom at the 4-position of 3,4-dichlorobenzotrifluoride.
Materials:
-
3,4-Dichlorobenzotrifluoride
-
Hydrogen gas
-
Catalyst (e.g., Raney nickel, ruthenium on carbon, or palladium on carbon)
-
Solvent (e.g., cyclohexane, ethanol, or trifluorotoluene)
-
Acid-binding agent (e.g., triethylamine (B128534) or potassium hydroxide)
-
High-pressure reactor (autoclave)
Procedure:
-
Charge the high-pressure reactor with 3,4-dichlorobenzotrifluoride, the chosen solvent, the catalyst, and the acid-binding agent.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).
-
Pressurize the reactor with hydrogen gas to 0.5-2.0 MPa.
-
Heat the reaction mixture to 60-100 °C with vigorous stirring.
-
Monitor the reaction progress by taking samples and analyzing them by gas chromatography (GC) for the disappearance of the starting material and the formation of the product.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent from the filtrate by distillation.
-
Purify the crude 3-Chlorobenzotrifluoride by fractional distillation to obtain a product with a purity of ≥99%.
Caption: Synthetic pathway for 3-Chlorobenzotrifluoride.
Applications in Chemical Synthesis
3-Chlorobenzotrifluoride is a key building block in the synthesis of a wide range of valuable compounds, including pharmaceuticals and agrochemicals.[3] Its reactivity is centered around the chlorine atom, which can be displaced through nucleophilic aromatic substitution.
Representative Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol illustrates the use of 3-Chlorobenzotrifluoride in a nucleophilic aromatic substitution reaction, a common transformation in the synthesis of pharmaceutical intermediates.
Objective: To synthesize a substituted benzotrifluoride (B45747) derivative via nucleophilic aromatic substitution.
Materials:
-
3-Chlorobenzotrifluoride
-
A nucleophile (e.g., an alcohol or an amine)
-
A strong base (e.g., sodium hydride or potassium tert-butoxide)
-
Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO))
-
Reaction vessel with a stirrer and inert atmosphere capabilities
Procedure:
-
In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile in the anhydrous solvent.
-
Cool the solution in an ice bath and slowly add the strong base to generate the nucleophilic species (e.g., an alkoxide or an amide).
-
To this mixture, add 3-Chlorobenzotrifluoride dropwise, maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature or heat as necessary to drive the reaction to completion. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by carefully adding water or a saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Caption: General workflow for SNAr reactions.
Use as a Solvent
Benzotrifluoride and its derivatives are recognized as useful solvents in organic synthesis due to their unique properties, including good solvency for a range of organic compounds, chemical stability, and being more environmentally friendly than some traditional solvents.[3] 3-Chlorobenzotrifluoride can be employed as a solvent in various reactions where its moderate boiling point and stability are advantageous.
Caption: Relationship between properties and applications.
Safety and Handling
3-Chlorobenzotrifluoride is a flammable liquid and can cause skin and eye irritation.[1] It is important to handle this chemical with appropriate personal protective equipment in a well-ventilated area.
Table 3: Hazard and Safety Information
| Hazard | Description | Precautionary Measures |
| Flammability | Flammable liquid and vapor. | Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools. |
| Skin Irritation | Causes skin irritation. | Wear protective gloves and clothing. |
| Eye Irritation | Causes serious eye irritation. | Wear eye and face protection. |
| Inhalation | May cause respiratory irritation. | Use in a well-ventilated area or with respiratory protection. |
| First Aid | Skin: Wash with plenty of soap and water. Eyes: Rinse cautiously with water for several minutes. Inhalation: Move person to fresh air. Ingestion: Do NOT induce vomiting. Seek medical attention. | Follow standard first aid procedures. |
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling 3-Chlorobenzotrifluoride.
Conclusion
3-Chlorobenzotrifluoride is a valuable and versatile chemical with significant applications in the synthesis of complex organic molecules and as a stable solvent. A thorough understanding of its properties, synthesis, reactivity, and safe handling is essential for its effective and responsible use in research and industrial settings.
